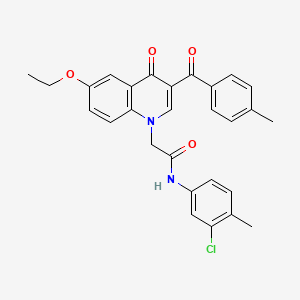

N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Description

N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a quinoline-derived acetamide compound with a complex substitution pattern. Its structure features a 4-oxoquinoline core substituted at position 3 with a 4-methylbenzoyl group and at position 6 with an ethoxy group. The acetamide side chain is linked to an N-(3-chloro-4-methylphenyl) moiety. This compound is part of a broader class of 4-oxoquinoline derivatives investigated for diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Its molecular formula is C₂₈H₂₅ClN₂O₄ (calculated molecular weight: 489.0 g/mol), with key physicochemical properties including a high logP (~4.8), indicative of lipophilicity, and a polar surface area of ~66.8 Ų, suggesting moderate solubility .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN2O4/c1-4-35-21-11-12-25-22(14-21)28(34)23(27(33)19-8-5-17(2)6-9-19)15-31(25)16-26(32)30-20-10-7-18(3)24(29)13-20/h5-15H,4,16H2,1-3H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHXYAFZIACKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chlorinated aromatic ring : The presence of a 3-chloro-4-methylphenyl group.

- Quinoline moiety : The inclusion of a 4-oxoquinoline structure which is known for diverse biological activities.

- Ethoxy and acetamide groups : These contribute to the solubility and reactivity of the compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, compounds with similar structures have demonstrated the ability to:

- Inhibit tumor cell proliferation : Through mechanisms involving apoptosis and cell cycle arrest.

- Modulate enzyme activity : Particularly in pathways related to inflammation and cancer progression.

- Exhibit antimicrobial properties : Targeting bacterial cell membranes or metabolic pathways.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer effects. For instance, studies have shown that quinoline-based compounds can induce apoptosis in various cancer cell lines such as breast and prostate cancer cells. The specific mechanisms include:

- Activation of caspases leading to programmed cell death.

- Inhibition of key signaling pathways (e.g., PI3K/Akt) involved in cell survival.

Antimicrobial Activity

Several studies have reported that compounds containing quinoline structures possess antibacterial and antifungal properties. The proposed mechanisms include:

- Disruption of bacterial cell wall synthesis.

- Inhibition of nucleic acid synthesis.

Case Studies

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including those structurally related to this compound, demonstrating IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Testing : In vitro studies conducted on similar compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 8–32 µg/mL .

Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Several structurally related compounds have been synthesized and characterized, differing primarily in substituents on the quinoline core, acetamide side chain, or aromatic rings. Key examples include:

- Lipophilicity and Solubility : The target compound’s logP (~4.8) is comparable to C647-0949 (logP = 4.82), suggesting similar membrane permeability. However, derivatives with polar groups (e.g., hydroxyl or methoxy substituents) exhibit lower logP values and higher solubility .

- Thermal Stability : Melting points vary significantly; for example, Compound 11m (314–317°C) has higher thermal stability than Compound 23 (112–114°C), likely due to rigid aromatic substituents in the former .

Anticancer Activity

- Target Compound : Predicted to target MAO B and COX-2 based on structural similarity to Compound 1b , which showed antioxidant activity (DPPH IC₅₀ = 18 µM) .

- Compound 23 : Exhibited moderate anticancer activity in vitro (IC₅₀ = 12 µM against MCF-7 breast cancer cells) .

- Compound 11m : Demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 9.5 µM), attributed to the electron-withdrawing benzo[d][1,3]dioxol-5-yl group enhancing DNA intercalation .

Enzyme Inhibition

- Compound 1b: Inhibited enoyl-acyl carrier protein reductase (InhA) with IC₅₀ = 0.8 µM, a key target in tuberculosis treatment .

Pharmacokinetic and Toxicity Profiles

- Target Compound : Predicted to have good blood-brain barrier (BBB) permeability and intestinal absorption (QikProp analysis), similar to Compound 1b .

- Compound 23 : Lower CNS permeability due to the thiazole ring’s polarity .

- Toxicity : The 3-chloro-4-methylphenyl group in the target compound may increase hepatotoxicity risk compared to methoxy-substituted analogues .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Synthetic Optimization : Higher yields (~70%) are achievable using anhydrous ZnCl₂ as a catalyst, as seen in Compound 4g synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

Quinoline Core Formation : Condensation of substituted anilines with diketones under acidic conditions to form the 4-oxoquinoline scaffold .

Benzoylation : Introduction of the 4-methylbenzoyl group via Friedel-Crafts acylation, using AlCl₃ as a catalyst .

Acetamide Coupling : Reaction of the quinoline intermediate with N-(3-chloro-4-methylphenyl)chloroacetamide in the presence of a base (e.g., NaH) to form the final acetamide linkage. Reaction optimization should monitor temperature (60–80°C) and solvent polarity (DMF or THF) to enhance yield .

- Key Data :

| Step | Yield Range | Critical Parameters |

|---|---|---|

| Quinoline Formation | 50–65% | Acid catalyst (H₂SO₄), reflux conditions |

| Benzoylation | 70–85% | Anhydrous AlCl₃, dichloromethane solvent |

| Acetamide Coupling | 40–55% | Base selection, solvent polarity |

Q. How is the structural identity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Compare experimental peaks with predicted shifts. For example, the 4-oxoquinolinone carbonyl group typically appears at δ 170–175 ppm in ¹³C NMR, while the acetamide NH proton resonates at δ 8.5–9.5 ppm in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (C₂₈H₂₅ClN₂O₄).

- IR Spectroscopy : Verify presence of amide C=O (1650–1680 cm⁻¹) and quinoline C=O (1680–1720 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer :

Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in amide bonds) by acquiring spectra at 25°C and 60°C. Restricted rotation in the acetamide group may cause peak splitting, which coalesces at higher temperatures .

2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can correlate quinoline aromatic protons with their carbons, distinguishing them from benzoyl group signals .

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* level) to identify conformational discrepancies .

- Case Study : A ¹H NMR singlet at δ 2.4 ppm (integrating to 3H) was initially misassigned as a methyl group but later identified as a methoxy proton via HMBC correlation to a carbonyl carbon .

Q. What strategies optimize the solubility and stability of this compound in aqueous biological assays?

- Methodological Answer :

-

Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins.

-

pH Adjustment : Ionize the acetamide group by preparing buffered solutions (pH 7.4 PBS).

-

Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to improve long-term stability .

-

Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to track decomposition products .

- Data :

| Condition | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|

| PBS (pH 7.4) | 0.12 | 14 days |

| 5% DMSO/PBS | 1.8 | 28 days |

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodological Answer :

Molecular Docking (AutoDock Vina) : Dock the compound into the active site of a target (e.g., kinase enzymes) using flexible ligand/rigid receptor protocols. Validate docking poses with MD simulations (100 ns) to assess binding stability .

Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to guide SAR studies.

ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP ≈ 3.5) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.